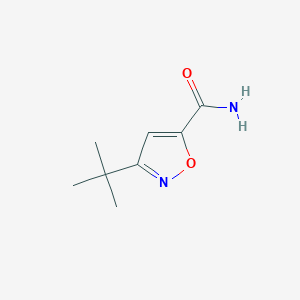

3-(Tert-butyl)isoxazole-5-carboxamide

Descripción

Propiedades

Fórmula molecular |

C8H12N2O2 |

|---|---|

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

3-tert-butyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)12-10-6/h4H,1-3H3,(H2,9,11) |

Clave InChI |

SVPYMLWEIPALTC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=NOC(=C1)C(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Ring

The biological and physicochemical properties of isoxazolecarboxamides are highly dependent on substituent placement and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoxazolecarboxamides

Electronic and Steric Effects

- Tert-butyl vs. In contrast, analogs with trifluoromethyl (e.g., compound 9 in ) or ethoxyphenyl groups (e.g., 23d in ) exhibit varied electronic profiles, influencing target binding and metabolic stability.

- Carboxamide Position : The 5-carboxamide group in the target compound allows for hydrogen bonding with biological targets, similar to analogs like 23d and 23e . Positional isomers (e.g., 4-carboxamide in ) may exhibit altered binding affinities due to spatial rearrangement.

Physicochemical Properties

- Lipophilicity: The tert-butyl group increases logP values compared to polar analogs (e.g., glucopyranosyl derivatives ), favoring blood-brain barrier penetration but complicating formulation.

- Solubility : Carboxamide-containing compounds generally exhibit moderate aqueous solubility, though bulky substituents (e.g., benzyloxy in ) may necessitate prodrug strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.